molecular formula C5H4N2O4 B7722183 CID 1201459

CID 1201459

Cat. No.: B7722183
M. Wt: 156.10 g/mol
InChI Key: BKYGVGWYPFVKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxyribonuclease I is typically isolated from bovine pancreas. The extraction process involves homogenizing the pancreas tissue, followed by a series of purification steps such as ammonium sulfate precipitation, ion-exchange chromatography, and affinity chromatography. The enzyme is then lyophilized and stored under specific conditions to maintain its activity .

Industrial Production Methods

Industrial production of Deoxyribonuclease I involves large-scale extraction from bovine pancreas, followed by purification using advanced chromatographic techniques. The enzyme is then formulated into various products for research and clinical applications. The production process is optimized to ensure high yield and purity of the enzyme .

Chemical Reactions Analysis

Types of Reactions

Deoxyribonuclease I primarily undergoes hydrolytic cleavage reactions, where it breaks down DNA into smaller oligonucleotides and nucleotides. This enzyme does not typically undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The enzyme requires the presence of divalent cations such as magnesium or calcium ions for its activity. The optimal pH for Deoxyribonuclease I activity is around 7.5, and the reaction is typically carried out at physiological temperatures (37°C) .

Major Products Formed

The primary products of the hydrolytic cleavage reaction catalyzed by Deoxyribonuclease I are smaller DNA fragments, including oligonucleotides and nucleotides .

Scientific Research Applications

Deoxyribonuclease I has a wide range of applications in scientific research:

Mechanism of Action

Deoxyribonuclease I exerts its effects by binding to the DNA substrate and catalyzing the hydrolytic cleavage of phosphodiester bonds. The enzyme requires divalent cations such as magnesium or calcium ions for its activity. The cleavage of DNA results in the formation of smaller DNA fragments, which can be further degraded by other nucleases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deoxyribonuclease I is unique in its requirement for divalent cations and its optimal activity at neutral pH. It is widely used in molecular biology and biochemistry due to its specificity for DNA and its ability to produce defined DNA fragments .

Properties

InChI

InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYGVGWYPFVKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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